N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 3-chlorophenyl substituent and linked via an oxalamide bridge to a propyl-imidazole group.
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c20-13-3-1-4-14(9-13)26-17(15-10-29-11-16(15)24-26)23-19(28)18(27)22-5-2-7-25-8-6-21-12-25/h1,3-4,6,8-9,12H,2,5,7,10-11H2,(H,22,27)(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBLWLLGAQGJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCCCN4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodologies
Synthesis of the Thieno[3,4-c]pyrazole Core
The thieno[3,4-c]pyrazole scaffold is typically constructed via intramolecular cyclocondensation or palladium-catalyzed annulation .
Cyclocondensation of Thiophene Derivatives
A common approach involves reacting 3-aminothiophene-2-carboxylates with hydrazine derivatives under acidic conditions. For example:
- 3-Aminothiophene-2-carboxylate is treated with hydrazine hydrate in ethanol to form the pyrazole ring.
- Cyclization is achieved via heating in the presence of acetic acid or phosphorus oxychloride .
Example Reaction:
$$
\text{3-Aminothiophene-2-carboxylate} + \text{Hydrazine} \xrightarrow{\text{EtOH, HCl}} \text{Thieno[3,4-c]pyrazole core}
$$
Palladium-Catalyzed Annulation
Pd-mediated cross-coupling between 3-bromothiophene and chlorophenyl-substituted pyrazoles has been reported. Key conditions:
- Catalyst : Pd(OAc)₂ or PdCl₂(PPh₃)₂.
- Ligand : Xantphos or BINAP.
- Base : NaOtBu or K₃PO₄.
Formation of the Oxalamide Bridge
The oxalamide linker is introduced through a two-step condensation :
Synthesis of Oxalyl Chloride Intermediate
- Oxalyl chloride is reacted with 3-(1H-imidazol-1-yl)propylamine in dichloromethane (DCM) at 0°C.
- The intermediate N-(3-imidazolylpropyl)oxalyl chloride is isolated via distillation.
Coupling with the Pyrazole Amine
- The thieno[3,4-c]pyrazole-3-amine is treated with the oxalyl chloride derivative in the presence of triethylamine (TEA).
- Reaction proceeds at room temperature for 6–12 hours.
Reaction Scheme :
$$
\text{Pyrazole-NH}_2 + \text{ClC(O)C(O)Cl} \xrightarrow{\text{TEA, DCM}} \text{Oxalamide product}
$$
Functionalization with the Imidazole-Propyl Group
The 3-(1H-imidazol-1-yl)propyl side chain is appended via alkylation or Mitsunobu reaction :
Alkylation of Imidazole
- Imidazole is reacted with 1-bromo-3-chloropropane in DMF using K₂CO₃ as a base.
- The resulting 3-chloropropylimidazole is further treated with sodium azide (NaN₃) to introduce an amine group.
Mitsunobu Reaction
For stereochemical control, the Mitsunobu reaction couples imidazole derivatives with propanol intermediates:
- Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃.
- Solvent : THF at 0°C to room temperature.
Optimization and Challenges
Yield Optimization
| Step | Yield (%) | Key Factors |
|---|---|---|
| Thieno-pyrazole core | 65–78 | Acid concentration, reaction time |
| Suzuki coupling | 70–85 | Pd catalyst loading, boronic acid purity |
| Oxalamide formation | 80–92 | Stoichiometry of TEA, solvent anhydrousness |
Chemical Reactions Analysis
Types of Reactions
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The thieno-pyrazole core may interact with cellular receptors or signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Core Structural Features
The thieno[3,4-c]pyrazole core distinguishes the target compound from analogs in the evidence, which predominantly feature thieno[2,3-b]thiophene or pyrazolo[1,5-a]pyrimidine systems. Key differences include:
- Substituent Effects : The 3-chlorophenyl group increases lipophilicity relative to unsubstituted phenyl rings in compounds like 7b (), likely improving membrane permeability .
Table 1: Core Structure and Substituent Comparison
Functional Group Analysis
- Oxalamide vs. Carbonyl/Cyano: The oxalamide linker (CONHCO) in the target provides two NH groups for hydrogen bonding, unlike the single carbonyl in 7b or cyano groups in 10 (). This could enhance binding affinity in biological systems .
- Imidazole vs.
Table 2: Spectral Data Comparison (Selected Features)
Pharmacological Implications (Speculative)
- Kinase Inhibition : The oxalamide may mimic ATP’s adenine binding, while the imidazole could coordinate active-site metals, akin to kinase inhibitors with heterocyclic motifs .
- Electron-Withdrawing Effects : The 3-chlorophenyl group’s electronegativity may enhance interactions with hydrophobic enzyme pockets compared to phenyl groups in 7b .
Biological Activity
The compound N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a thieno[3,4-c]pyrazole moiety, and an oxalamide functional group. These structural components are significant for its interaction with biological targets.
- Imidazole Ring : Known for its role in coordinating with metal ions in enzymes, potentially inhibiting their activity.
- Thieno[3,4-c]pyrazole : This structure may interact with nucleic acids and exhibit anticancer properties.
- Oxalamide Group : Often linked to enhanced solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- Inhibition of Kinases : Compounds with similar structures have shown the ability to inhibit key kinases involved in cancer progression. One study reported a derivative that inhibited AKT2/PKBβ, a critical player in glioma malignancy, demonstrating low micromolar activity against various kinase targets .
Enzyme Inhibition
The imidazole component of the compound allows it to act as an enzyme inhibitor. It can coordinate with metal ions present in metalloenzymes, thereby inhibiting their catalytic functions. This property is crucial for developing therapeutics targeting enzyme-related diseases.
Antifungal and Antimicrobial Activity
Compounds containing imidazole and pyrazole rings have been associated with antifungal and antimicrobial activities. The presence of chlorine in the structure may enhance these properties by increasing lipophilicity and improving membrane penetration.
Case Study 1: Anticancer Activity Against Glioblastoma
A recent investigation into a related compound demonstrated its efficacy against glioblastoma cell lines. The study highlighted that the compound inhibited 3D neurosphere formation in primary patient-derived glioma stem cells while exhibiting minimal toxicity towards non-cancerous cells . This suggests a favorable therapeutic index.
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the mechanism of enzyme inhibition by imidazole derivatives. It was found that these compounds could effectively inhibit urease activity, which is crucial in treating infections caused by urease-producing bacteria . The IC50 values for some derivatives were significantly lower than those of standard inhibitors.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the imidazole or thieno[3,4-c]pyrazole moieties can lead to enhanced potency and selectivity against specific biological targets.
Q & A
Q. What strategies mitigate synthetic bottlenecks in scaling up the compound?
- Process Optimization :
- Replace column chromatography with recrystallization for cost-effective purification .
- Use flow chemistry for hazardous steps (e.g., azide reactions) .
Q. How can kinetic solubility be measured accurately?
- Protocol : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
